TPA-023B
Overview
Description
TPA-023B is a compound known for its high affinity and selective modulation of the gamma-aminobutyric acid type A (GABAA) receptor. It acts as a partial agonist at the alpha2 and alpha3 subtypes and as an antagonist at the alpha1 subtype. This compound is primarily used in scientific research due to its non-sedating anxiolytic-like properties .
Scientific Research Applications
TPA-023B has a wide range of applications in scientific research:
Chemistry: It is used to study the binding affinity and selectivity of GABAA receptor modulators.
Biology: Researchers use this compound to investigate the role of GABAA receptors in various biological processes.
Medicine: The compound is studied for its potential therapeutic effects in treating anxiety and other neurological disorders.
Industry: While not widely used in industrial applications, this compound serves as a reference compound in the development of new anxiolytic drugs
Mechanism of Action
Unii-gmy695BP6Q, also known as TPA-023B , is a compound with a molecular formula of C21H15F2N5O . This article will delve into the mechanism of action of Unii-gmy695BP6Q, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary target of Unii-gmy695BP6Q is currently under investigation .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Unii-gmy695BP6Q are currently under investigation .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Unii-gmy695BP6Q is currently under investigation .
Biochemical Analysis
Biochemical Properties
Unii-gmy695BP6Q plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Unii-gmy695BP6Q has been shown to interact with gamma-aminobutyric acid (GABA) receptors, particularly the GABA-A receptor subtype . This interaction modulates the receptor’s activity, leading to changes in neurotransmission and neuronal excitability.
Cellular Effects
Unii-gmy695BP6Q exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Unii-gmy695BP6Q has been observed to affect the GABAergic signaling pathway, which plays a crucial role in maintaining the balance between neuronal excitation and inhibition . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of Unii-gmy695BP6Q involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Unii-gmy695BP6Q binds to the GABA-A receptor, enhancing its inhibitory effects on neuronal activity . This binding interaction leads to the activation of downstream signaling pathways, resulting in changes in gene expression and modulation of cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Unii-gmy695BP6Q can change over time. Studies have shown that the stability and degradation of Unii-gmy695BP6Q can influence its long-term effects on cellular function . For instance, prolonged exposure to Unii-gmy695BP6Q may lead to receptor desensitization, reducing its efficacy over time. Additionally, the compound’s stability in various experimental conditions can affect its overall impact on cellular processes.
Dosage Effects in Animal Models
The effects of Unii-gmy695BP6Q vary with different dosages in animal models. At lower doses, Unii-gmy695BP6Q has been shown to enhance GABAergic signaling, leading to anxiolytic and sedative effects . At higher doses, the compound may exhibit toxic or adverse effects, such as respiratory depression and motor impairment. These threshold effects highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
Unii-gmy695BP6Q is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, influencing the compound’s overall pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
Within cells and tissues, Unii-gmy695BP6Q is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, Unii-gmy695BP6Q’s distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to specific proteins.
Subcellular Localization
Unii-gmy695BP6Q exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized to the cell membrane, where it interacts with GABA-A receptors . This localization is facilitated by targeting signals and post-translational modifications that direct Unii-gmy695BP6Q to specific compartments or organelles within the cell.
Preparation Methods
The synthesis of TPA-023B involves several steps, including the formation of the triazolopyridazine core and subsequent functionalization. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the pyridazine moiety. Reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Chemical Reactions Analysis
TPA-023B undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used
Comparison with Similar Compounds
TPA-023B is often compared with other GABAA receptor modulators such as TPA-023 and MRK-409. Unlike this compound, MRK-409 exhibits moderate activity at the alpha1 subtype, leading to sedative effects. TPA-023, on the other hand, shares a similar selectivity profile with this compound but has different pharmacokinetic properties. The unique feature of this compound is its high selectivity and non-sedating anxiolytic properties, making it a valuable tool in research .
Similar Compounds
- TPA-023
- MRK-409
- PF-06372865
Properties
IUPAC Name |
3-fluoro-2-[2-fluoro-5-[3-(2-hydroxypropan-2-yl)imidazo[1,2-b][1,2,4]triazin-7-yl]phenyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N5O/c1-21(2,29)18-11-26-28-17(10-25-20(28)27-18)12-6-7-15(22)14(8-12)19-13(9-24)4-3-5-16(19)23/h3-8,10-11,29H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZLQMGFNUNVOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=NC=C(N2N=C1)C3=CC(=C(C=C3)F)C4=C(C=CC=C4F)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047330 | |
Record name | PharmaGSID_47330 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425377-76-0 | |
Record name | TPA-023B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425377760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TPA-023B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMY695BP6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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